![molecular formula C10H5ClF2N2O3 B2688699 4-Chloro-8-(difluoromethoxy)-3-nitroquinoline CAS No. 1981148-22-4](/img/structure/B2688699.png)
4-Chloro-8-(difluoromethoxy)-3-nitroquinoline
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Overview
Description
Chemical compounds like “4-Chloro-8-(difluoromethoxy)-3-nitroquinoline” belong to a class of organic compounds known as quinolines, which are characterized by a ring structure containing a benzene ring fused to a pyridine ring . The specific substituents (chloro, difluoromethoxy, nitro) on the quinoline ring can greatly influence the compound’s properties and reactivity .
Synthesis Analysis
The synthesis of such compounds typically involves nucleophilic substitution reactions . For example, a chloro group at the 4-position can be replaced by other groups, such as sulfanyl, hydrazino, azido, and amino derivatives .Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . The exact structure would depend on the specific locations of the substituents on the quinoline ring .Chemical Reactions Analysis
The chemical reactivity of such compounds can be influenced by the electron-withdrawing or electron-donating nature of the substituents. For instance, the nitro group is a strong electron-withdrawing group, which could make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. Factors that could influence these properties include the polarity of the substituents, the compound’s overall shape and size, and its molecular weight .Scientific Research Applications
Tautomerism and Substituent Effect in Medicine Molecules : A study on 8-hydroxyquinoline (8HQ) molecules, which are structurally similar to 4-Chloro-8-(difluoromethoxy)-3-nitroquinoline, revealed insights into the stability of different molecular forms and the impact of various substituents on these molecules. This research is significant for understanding the chemical behavior of similar compounds in medicinal applications (Karpińska, Mazurek, & Dobrowolski, 2010).
Antibacterial Properties of 8-Nitrofluoroquinolone Derivatives : Research focusing on the synthesis and antibacterial properties of new 8-nitrofluoroquinolone models, which include compounds structurally similar to this compound, demonstrated interesting antibacterial activity against various strains. This study is crucial for the development of new antibacterial agents (Al-Hiari et al., 2007).
Reactive Oxygen Species and Carcinogenicity : Another study on 4-Nitroquinoline 1-oxide, a compound related to this compound, explored its role in inducing carcinogenicity through the formation of DNA adducts and oxidative damage. This research provides insights into the genotoxic effects of such compounds (Arima et al., 2006).
Electronic Structure Investigation : A study on 8-chloroquinoline and 8-nitroquinoline, which are similar to this compound, involved investigating their electronic structures using various spectroscopic methods. This research aids in understanding the electronic properties and reactivity of these compounds (Arjunan, Ravindran, Rani, & Mohan, 2011).
Mutagenic Spectrum Characterization : A study on 4-Nitroquinoline 1-oxide, similar to this compound, characterized its mutagenic spectrum in a model organism, providing valuable data for understanding the mutagenic potential of related compounds (Downes et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-8-(difluoromethoxy)-3-nitroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF2N2O3/c11-8-5-2-1-3-7(18-10(12)13)9(5)14-4-6(8)15(16)17/h1-4,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZOELMIWKDMGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)OC(F)F)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1981148-22-4 |
Source
|
Record name | 4-chloro-8-(difluoromethoxy)-3-nitroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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